(1S,4S)-N-Desmethyl Sertraline Hydrochloride

Overview

Description

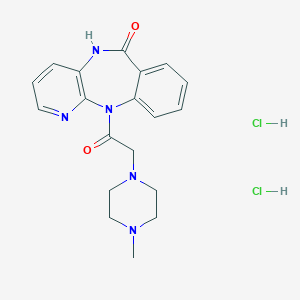

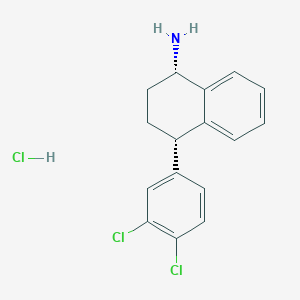

“(1S,4S)-N-Desmethyl Sertraline Hydrochloride” is a metabolite of Sertraline . It is a Serotonin transporter and Norepinephrine transporter inhibitor with IC50 of 19 nM and 35 nM, respectively . It is significantly less active compared to the methylated compound, Sertraline .

Synthesis Analysis

During the synthesis of the antidepressant drug (1S, 4S)-sertraline hydrochloride, four stereoisomeric components were produced due to the two chiral carbon centers in its chemical structure, including (1S, 4S), (1R, 4R), (1S, 4R), and (1R, 4S)-isomer .Molecular Structure Analysis

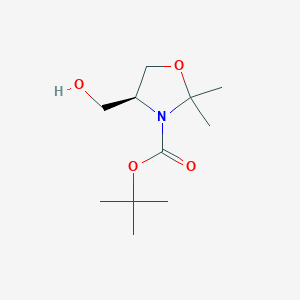

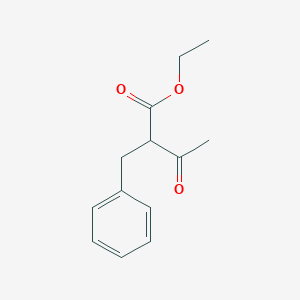

The molecular formula of “(1S,4S)-N-Desmethyl Sertraline Hydrochloride” is C16 H15 Cl2 N . Cl H . The molecular weight is 328.66 . The IUPAC name is (1S,4S)-4- (3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride .Chemical Reactions Analysis

The reaction mixture was then cooled down to room temperature, quenched with an aqueous solution of phosphate buffer (pH7, 5 ml), extracted with dichloromethane (5 ml), dried (Na 2 SO 4) and concentrated under reduced pressure to give a brown oil, which was then analysed by chiral GC and the reaction shown to give a mixture of isomers in a ratio of 32.7/23.7/18.9124.7 assigned to the cis- (1S, 4S)-, cis- (1R, 4R)-, trans- (1R, 4S)- and trans- (1S,4R)-compounds respectively .Physical And Chemical Properties Analysis

“(1S,4S)-N-Desmethyl Sertraline Hydrochloride” is a white solid . The accurate mass is 327.0348 . The storage temperature is -20°C and the shipping temperature is room temperature .Scientific Research Applications

Corrosion Inhibition

Sertraline in its stereoisomeric form cis-(1S,4S) has been examined for its corrosion inhibitive action on mild steel in 1 M HCl . The drug showed satisfactory results of 93.3% at 50 ppm and 313 K, with the techniques of gravimetry, Potentiodynamic polarization, and electrochemical impedance spectroscopy .

Quantum Chemical Studies

Quantum chemical studies and optimized structure-supported HOMO and LUMO, verified the drug as an efficient inhibitor . The drug act on the mild steel surface with mixed type inhibitive mechanism and follows Langmuir adsorption isotherm .

Surface Roughness Reduction

Atomic Force Microscopy (AFM) has observed a reduction in average roughness of the metallic surface after the application of the inhibitor, from 221 to 50 nm .

Chemical and Photo-biological Applications

The global reactivity and molecular stability of sertraline hydrochloride (SHCl) are predicted for chemical and photo-biological applications . SHCl has a wide indirect HOMO–LUMO gap of about 4.77 eV .

Optoelectronic Properties

Optoelectronic properties of SHCl were performed using density functional theory (DFT) calculations . The p orbital states of nitrogen and chlorine atoms play the main role in HOMO and LUMO energy levels .

Ultraviolet Energy Absorption

Maximum optical transitions are observed at the energy range of 4.96 to 5.64 eV . The main reflectivity occurs at the ultraviolet energy range of 5.51 to 6.16 eV .

Mechanism of Action

Target of Action

The primary target of (1S,4S)-N-Desmethyl Sertraline Hydrochloride, commonly known as Sertraline, is the plasma membrane serotonin transporter (SERT) . This compound belongs to a class of antidepressant agents known as selective serotonin reuptake inhibitors (SSRIs) . The role of SERT is to reuptake serotonin from the neuronal synapse, thereby terminating the activity of serotonin .

Mode of Action

Sertraline selectively inhibits the SERT, thereby blocking the reuptake of serotonin from the neuronal synapse . This results in enhanced serotonergic neurotransmission .

Biochemical Pathways

Sertraline affects the serotonin system, which is involved in the regulation of several major biological processes in the body, including mood, appetite, sleep, and memory . By inhibiting the reuptake of serotonin, Sertraline increases the levels of serotonin in the brain, which can help to improve mood and reduce feelings of anxiety .

Pharmacokinetics

Sertraline metabolism involves N-demethylation , N-hydroxylation , oxidative deamination , and glucuronidation of sertraline carbamic acid . Sertraline undergoes N-demethylation primarily catalyzed by cytochrome P450 (CYP) 2B6, with CYP2C19, CYP3A4 and CYP2D6 contributing to a lesser extent .

Result of Action

The overall clinical effect of increased mood and decreased anxiety is thought to be due to adaptive changes in neuronal function that leads to enhanced serotonergic neurotransmission . SSRIs like Sertraline have revolutionized the treatment of depression and anxiety disorders .

Action Environment

The action of Sertraline can be influenced by environmental factors such as pH and temperature. For example, a study found that Sertraline showed satisfactory results as a corrosion inhibitor for mild steel in 1 M HCl at a temperature range of 303 K -333 K . This suggests that the efficacy and stability of Sertraline can be affected by the environmental conditions in which it is used .

Safety and Hazards

properties

IUPAC Name |

(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXHIERZIRLOLD-RISSCEEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021658, DTXSID70986903 | |

| Record name | rac-cis-N-Desmethyl Sertraline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

675126-10-0, 91797-57-8 | |

| Record name | 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675126-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac-cis-N-Desmethyl Sertraline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)